2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with an imino group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one typically involves the reaction of thiourea derivatives with α-haloketones or α-haloesters. One common method includes the following steps:
Starting Materials: Thiourea, 4-methyl-2-thiazolylamine, and phenyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions.
Procedure: The thiourea derivative is reacted with the α-haloketone or α-haloester in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial activities.
Chromone Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-7-18-13(15-8)16-11(17)10(19-12(16)14)9-5-3-2-4-6-9/h2-7,10,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXNNYDPWSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C(SC2=N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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